molecular formula C15H9BrFNO B13104533 6-Bromo-4-(4-fluorophenyl)quinolin-2(1H)-one

6-Bromo-4-(4-fluorophenyl)quinolin-2(1H)-one

Cat. No.: B13104533
M. Wt: 318.14 g/mol
InChI Key: DAKIUVDWVRRRCT-UHFFFAOYSA-N
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Description

6-Bromo-4-(4-fluorophenyl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 6th position and a fluorophenyl group at the 4th position of the quinoline ring, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(4-fluorophenyl)quinolin-2(1H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Bromination: The quinoline core is then brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Suzuki coupling reaction, where the brominated quinoline is reacted with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(4-fluorophenyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction reactions, leading to the formation of quinoline N-oxides or dihydroquinolines, respectively.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products Formed

    Substitution: Formation of 6-substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinolines.

    Coupling: Formation of biaryl or diarylquinoline derivatives.

Scientific Research Applications

6-Bromo-4-(4-fluorophenyl)quinolin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: As a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory activities.

    Chemical Biology: As a probe to study biological pathways and molecular interactions.

    Material Science: As a building block for the synthesis of organic semiconductors or light-emitting materials.

    Pharmacology: As a lead compound for developing new therapeutic agents targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(4-fluorophenyl)quinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function or stability.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)quinolin-2(1H)-one: Lacks the bromine atom at the 6th position.

    6-Bromoquinolin-2(1H)-one: Lacks the 4-fluorophenyl group.

    4-Phenylquinolin-2(1H)-one: Lacks the fluorine atom on the phenyl ring.

Uniqueness

6-Bromo-4-(4-fluorophenyl)quinolin-2(1H)-one is unique due to the presence of both the bromine atom and the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile scaffold for drug discovery and other scientific applications.

Properties

Molecular Formula

C15H9BrFNO

Molecular Weight

318.14 g/mol

IUPAC Name

6-bromo-4-(4-fluorophenyl)-1H-quinolin-2-one

InChI

InChI=1S/C15H9BrFNO/c16-10-3-6-14-13(7-10)12(8-15(19)18-14)9-1-4-11(17)5-2-9/h1-8H,(H,18,19)

InChI Key

DAKIUVDWVRRRCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC3=C2C=C(C=C3)Br)F

Origin of Product

United States

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